(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-15(20)18(17)24)5-13(9-21)19-22-16(10-28-19)12-3-2-4-14(8-12)23(25)26/h2-8,10,24H,1H3/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAHQFOASBHYLK-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features make it a potential candidate for targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiazole ring and nitrile group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Core Structural Features
The compound belongs to a class of acrylonitrile-thiazole hybrids. Key analogues include:
Key Observations :
- Polar Substituents : The hydroxyl group in the target compound increases hydrophilicity compared to methoxy or chloro substituents in analogues (e.g., ), which may influence solubility and membrane permeability.
- Steric Effects : Bulky substituents like benzo[f]chromenyl () or dichlorophenyl () may hinder molecular packing or target accessibility compared to the target's nitro-phenyl group.
Comparison with Analogues :
Physicochemical Properties
Analysis :
Crystallographic and Hydrogen-Bonding Analysis
Biological Activity
The compound (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring, brominated phenolic groups, and a nitrile functional group, which are known to contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-bromo-4-hydroxy-5-methoxyphenyl have shown promising results in scavenging free radicals and reducing oxidative stress in various biological systems. A study demonstrated that these compounds could inhibit lipid peroxidation and protect cellular components from oxidative damage .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The IC50 values for these inhibitory effects were found to be in the low micromolar range, indicating potent activity .
3. Antimicrobial Activity
The compound has also been screened for antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Case Study 1: In Vivo Efficacy
A study conducted on animal models demonstrated the efficacy of the compound in reducing inflammation induced by carrageenan injection. The results showed a significant reduction in paw edema compared to control groups, suggesting its potential use as an anti-inflammatory agent in clinical settings .
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the thiazole and phenolic moieties can enhance biological activity. For example, compounds with additional hydroxyl groups on the aromatic rings showed improved antioxidant capacity and reduced cytotoxicity in normal cells .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. Notably, microwave-assisted synthesis has been employed to streamline the production of these derivatives, leading to improved yields and purities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step condensation approach. For example, thiazole ring formation may involve cyclization of thiosemicarbazides with α-bromo ketones under reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) . The E-configuration of the propenenitrile moiety is stabilized by conjugation with electron-withdrawing groups (e.g., nitrophenyl), requiring controlled temperature (60–80°C) and inert atmospheres to minimize isomerization . Yield optimization often involves HPLC monitoring and recrystallization from DMSO/water mixtures (2:1 v/v) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., -CN stretch at ~2220 cm⁻¹, C=C at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons (e.g., methoxy at δ 3.8–4.0 ppm, bromo-substituted phenyl signals at δ 7.2–7.8 ppm) .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., E-configuration bond angles of ~120°) and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and nitrile groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 482.2) .
Q. How is preliminary biological activity screened, and what are common pitfalls in assay design?
- Methodological Answer :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pitfalls include solvent interference (DMSO >1% vol/vol) and lack of cytotoxicity controls .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Normalize results against non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and cycloaddition reactions?
- Methodological Answer : The bromo and nitrophenyl groups act as directing sites for electrophilic substitution. For example:
- Nucleophilic Aromatic Substitution : Bromine at the 3-position undergoes displacement with amines (e.g., piperazine) under Pd-catalyzed coupling .
- Cycloaddition : The α,β-unsaturated nitrile participates in [3+2] cycloadditions with azides to form tetrazole derivatives, monitored by TLC and DFT-based transition-state modeling .
Q. How do computational methods (DFT, molecular docking) predict bioactivity and guide structural optimization?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, revealing nucleophilic regions (e.g., methoxy oxygen) .
- Docking Studies : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase, PDB ID: 1KZN). The nitrophenyl-thiazole moiety shows π-π stacking with Tyr109, while the hydroxyl group forms hydrogen bonds with Asp73 .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing and NCI-60 panel protocols for cancer cell lines.
- Structural Confirmation : Re-analyze batches via HPLC (>95% purity) to rule out isomer contamination (e.g., Z-configuration impurities lowering activity) .
- Meta-Analysis : Compare logP values (calculated ~2.8) with activity; higher lipophilicity may enhance membrane permeability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
